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Compound of Interest

Compound Name:
N-Cyclopentylidene isopropyl

amine

CAS No.: 61955-29-1

Cat. No.: B13813706

Get Quote

CAS: 797-68-2 (Generic for N-isopropyl imines of cyclopentanone) | Formula:

| MW: 125.21 g/mol

Executive Summary & Chemical Context
N-Cyclopentylidene isopropyl amine is a Schiff base (imine) formed by the condensation of

cyclopentanone and isopropylamine. Unlike simple linear imines, this compound exhibits

specific steric characteristics due to the bulky isopropyl group adjacent to the

double bond.

Critical Structural Feature: The molecule exists primarily in the imine tautomer, though trace

amounts of the enamine (N-isopropyl-1-cyclopenten-1-amine) may be observed depending on

solvent polarity and temperature. The characterization strategy focuses on distinguishing the

intact imine (

) from the starting ketone (
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) and potential hydrolysis products.

Synthesis Pathway (Self-Validation Context)
To interpret the spectra, one must understand the origin. The presence of water (byproduct) or

residual starting material will drastically alter the IR and NMR profiles.

Cyclopentanone
(C5H8O)

Hemiaminal
Intermediate

Isopropylamine
(C3H9N)

N-Cyclopentylidene
isopropyl amine

(Imine)

- H2O
(Dehydration)

H2O
(Byproduct)

Click to download full resolution via product page

Figure 1: Condensation pathway. Complete removal of water is required to drive equilibrium

toward the imine product.

Infrared Spectroscopy (IR)
Objective: Rapid confirmation of functional group transformation (

).

The IR spectrum is the primary tool for assessing reaction completion. The disappearance of

the intense carbonyl stretch is the "Go/No-Go" decision point.
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Functional Group
Wavenumber (

)
Intensity Diagnostic Note

C=N Stretch 1650 – 1665 Strong

Primary Identifier.

Distinct from C=O.

Lower frequency than

ketone due to lower

bond polarity.

C-H Stretch 2960, 2930, 2870 Medium

Aliphatic C-H from

isopropyl and

cyclopentyl ring.

C=O Stretch 1740 Absent

Presence indicates

unreacted

cyclopentanone

(impurity).

N-H Stretch 3200-3400 Absent

Presence indicates

residual

isopropylamine or

hydrolysis.

Expert Insight: If a weak band appears around

, it may indicate the presence of the enamine tautomer, which has a

double bond conjugated with the nitrogen lone pair.

Nuclear Magnetic Resonance (NMR)
Objective: Structural elucidation and stereochemical analysis.

NMR (Proton)
Solvent:

(Standard). The spectrum is characterized by the asymmetry induced by the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13813706?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


bond. The cyclopentyl ring protons are not all equivalent because the imine bond has syn and
anti faces.

Shift (

, ppm)
Mult. Integ. Assignment

Structural
Logic

3.75 – 3.85
Septet (

)
1H

Deshielded by

the nitrogen

atom. The septet

confirms the

isopropyl group.

2.25 – 2.35 Triplet/Multiplet 4H Ring

Protons adjacent

to the imine

carbon. May

appear as two

distinct multiplets

if ring inversion is

slow (syn/anti

effect).

1.65 – 1.80 Multiplet 4H Ring
Protons further

from the imine

group.

1.05 – 1.10
Doublet (

)
6H

Methyl groups of

the isopropyl

chain.

Self-Validating Protocol:

Integration Check: The ratio of the septet (1H) to the doublet (6H) must be exactly 1:6. Any

deviation suggests contamination with free amine.

Stereochemistry: At room temperature, the cyclopentyl

-protons often appear as a simplified signal due to rapid

isomerization or ring flipping. If the sample is cooled (e.g., to -50°C), the
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-protons may split into two distinct signals corresponding to the syn and anti positions
relative to the isopropyl group.

NMR (Carbon)
Shift (

, ppm)
Assignment Type Notes

175.0 – 178.0 C=N Quaternary

Diagnostic peak.

significantly upfield

from ketone C=O

(~220 ppm).

51.5 Methine
Isopropyl methine

carbon.

35.5 Ring Methylene
Carbons adjacent to

C=N.

28.0 Ring Methylene

If stereochemistry is

frozen, these may be

distinct.

24.5 Ring Methylene

23.5 Methyl Isopropyl methyls.

Mass Spectrometry (MS)
Objective: Molecular weight confirmation and fragmentation fingerprinting.[1] Ionization:

Electron Impact (EI, 70 eV).

Molecular Ion (

):

Fragmentation Pathway
Schiff bases undergo characteristic
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-cleavage. For N-cyclopentylidene isopropyl amine, the stability of the iminium ion drives the
fragmentation.

Molecular Ion:

(Base peak or high intensity).

Loss of Methyl (

):

. Cleavage of a methyl group from the isopropyl chain.

Loss of Isopropyl (

):

. Cleavage of the N-isopropyl bond.

-Cleavage (Ring): Opening of the cyclopentyl ring.

Molecular Ion (M+)
m/z = 125

[M - CH3]+
m/z = 110

(Loss of isopropyl methyl)
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Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

References & Data Validation Sources
Spectrometric Identification of Organic Compounds; Silverstein, R. M., Webster, F. X.,

Kiemle, D. J. (Standard text for assigning C=N stretches and imine NMR shifts).

NIST Chemistry WebBook, SRD 69; National Institute of Standards and Technology. (Source

for general fragmentation patterns of cyclic imines).
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SDBS (Spectral Database for Organic Compounds); AIST, Japan. (Reference for analogous

compounds like N-isopropylcyclohexanimine).

Synthesis of Schiff Bases: A Review; Journal of Advanced Research, 2015. (Mechanistic

validation of synthesis and stability).

Note: Specific experimental values may vary slightly (

ppm for NMR,

for IR) depending on solvent concentration and temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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